molecular formula C6H4N2O4 B155891 Pyridazine-3,4-dicarboxylic acid CAS No. 129116-97-8

Pyridazine-3,4-dicarboxylic acid

Cat. No.: B155891
CAS No.: 129116-97-8
M. Wt: 168.11 g/mol
InChI Key: RDQWJNPUOHXYCV-UHFFFAOYSA-N
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Description

Pyridazine-3,4-dicarboxylic acid is a heterocyclic organic compound characterized by a six-membered ring containing two adjacent nitrogen atoms and two carboxylic acid groups at the 3 and 4 positions. This compound is part of the pyridazine family, known for its unique physicochemical properties and diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridazine-3,4-dicarboxylic acid can be synthesized through several methods. One common approach involves the cyclization of diethyl pyridazine-4,5-dicarboxylate with hydrazine hydrate under reflux conditions. Another method includes the reaction of 1,2-dicarbonyl compounds with hydrazine derivatives, followed by oxidation .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification through recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Pyridazine-3,4-dicarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pyridazine-3,4-dicarboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in metabolic pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and cardiovascular disorders.

    Industry: Utilized in the production of agrochemicals and as a corrosion inhibitor

Comparison with Similar Compounds

Uniqueness: Pyridazine-3,4-dicarboxylic acid stands out due to its dual carboxylic acid groups, which enhance its ability to form strong hydrogen bonds and increase its solubility in water. These properties make it a valuable compound in drug design and other applications where solubility and reactivity are crucial .

Properties

IUPAC Name

pyridazine-3,4-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O4/c9-5(10)3-1-2-7-8-4(3)6(11)12/h1-2H,(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDQWJNPUOHXYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=NC(=C1C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00562037
Record name Pyridazine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129116-97-8
Record name Pyridazine-3,4-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00562037
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the recent research on synthesizing Pyridazine-3,4-dicarboxylic acid?

A1: The recent research presents a novel and convenient method for synthesizing this compound on a preparative scale [, ]. This is significant because the unsubstituted form of this compound was previously challenging to obtain. The new method utilizes a hetero Diels-Alder reaction between a newly developed 1,2-diaza-1,3-diene and ethyl vinyl ether, followed by oxidation of the intermediate 1,4,5,6-tetrahydropyridazine []. This breakthrough offers a more efficient and practical approach to accessing this potentially valuable compound for further research and applications.

Q2: What are the potential applications of this compound?

A2: While the provided research focuses primarily on the synthesis of this compound [, ], its structure suggests potential applications in various fields. The presence of two carboxylic acid groups allows for diverse chemical modifications and derivatization, making it a promising building block for:

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